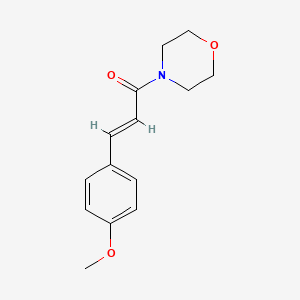

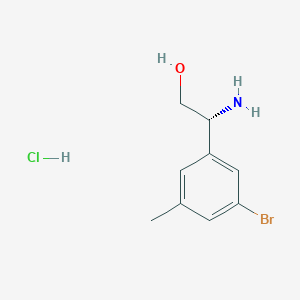

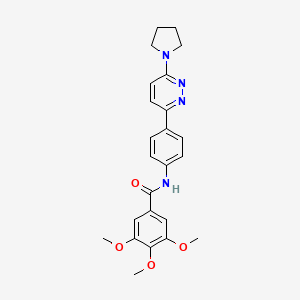

(2R)-2-Amino-2-(3-bromo-5-methylphenyl)ethanol;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

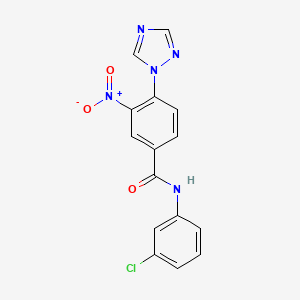

(2R)-2-Amino-2-(3-bromo-5-methylphenyl)ethanol;hydrochloride, also known as (R)-Baclofen hydrochloride, is a chemical compound with the molecular formula C10H14BrNO2.HCl. It is a derivative of gamma-aminobutyric acid (GABA) and is commonly used as a muscle relaxant and antispasmodic agent. However,

Aplicaciones Científicas De Investigación

Enantioselective Synthesis

- (2R)-2-Amino-2-(3-bromo-5-methylphenyl)ethanol hydrochloride is utilized in enantioselective synthesis processes. For example, the resolution of 1-(4-amino-3-chloro-5-cyanophenyl)-2-bromo-1-ethanol was achieved using lipase-catalyzed alcoholysis, hydrolysis, and acylation, demonstrating its potential as an intermediate in the synthesis of adrenergic agents (Conde et al., 1998).

Antitumor Activity

- This compound has been linked to the synthesis of derivatives with potential antitumor activity. Research on 1-(4-methylphenyl)-3-(morpholin-4-yl)-2-phenyl-1-R-propan-1-ol hydrochlorides, derived from similar structures, has indicated their relevance in testing for antitumor properties (Isakhanyan et al., 2016).

Application in Isoquinoline Syntheses

- Derivatives of (2R)-2-Amino-2-(3-bromo-5-methylphenyl)ethanol hydrochloride have been applied in isoquinoline syntheses. For instance, the synthesis of 2-amino-(3-hydroxyphenyl) ethanol and its phenolic cyclization to produce isoquinolines highlights its utility in heterocyclic compound synthesis (Kametani et al., 1970).

Synthesis of Antidepressant Compounds

- The compound has been utilized in the synthesis of 2-aryl-3-methyl-5-phenylmorpholine hydrochlorides, demonstrating potential antidepressant activity in animal models. This showcases its role in the development of new antidepressant medications (Xiao Xin, 2007).

Key Chiral Intermediate in Pharmaceutical Synthesis

- It serves as a key chiral intermediate for the synthesis of pharmaceuticals, such as aprepitant. Research has shown its application in developing efficient bioreduction processes for producing chiral alcohols (Yu et al., 2018).

Stereochemistry and Enzymatic Reactions

- The compound's stereochemistry is crucial in enzymatic reactions, such as in the rearrangement of 2-aminoethanol by ethanolamine ammonia-lyase. This underscores its importance in understanding biochemical processes (Gani et al., 1983).

Synthesis of Anticancer Compounds

- The synthesis and screening of 2-amino-4-phenyl-5-H-indeno[1,2d]pyrimidine-5-one derivatives, related to (2R)-2-Amino-2-(3-bromo-5-methylphenyl)ethanol hydrochloride, have demonstrated significant potency against cancer cell lines, indicating its potential in cancer treatment research (Patravale et al., 2014).

Propiedades

IUPAC Name |

(2R)-2-amino-2-(3-bromo-5-methylphenyl)ethanol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO.ClH/c1-6-2-7(9(11)5-12)4-8(10)3-6;/h2-4,9,12H,5,11H2,1H3;1H/t9-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHRVCBZKJVOMGZ-FVGYRXGTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Br)C(CO)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1)Br)[C@H](CO)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(4-methoxybenzyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2359275.png)

![N-(4-acetylphenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2359276.png)

![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-(2-fluorophenyl)piperazine-1-carboxamide](/img/structure/B2359278.png)

![2-({2-[(2-Furylmethyl)amino]acetyl}amino)benzenecarboxamide](/img/structure/B2359280.png)

![N,1-bis(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2359287.png)

![N-(4-(2-((2-methylbenzo[d]thiazol-5-yl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide](/img/structure/B2359289.png)